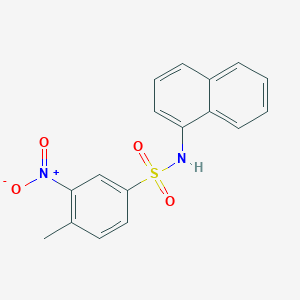

4-methyl-N-1-naphthyl-3-nitrobenzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

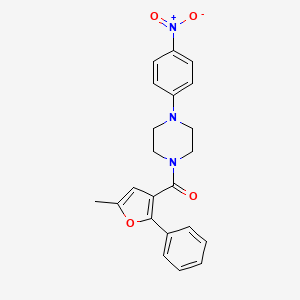

4-Methyl-3-nitrobenzenesulfonamide is an intermediate used to prepare α-keto amide inhibitors of hepatitis C virus NS3 protease. It is also used to synthesize 1,4-diazepane-3,5-dione derivatives for the prevention and treatment of various diseases associated with chymase .

Synthesis Analysis

The synthesis of 4-Methyl-3-nitrobenzenesulfonamide involves the use of raw materials such as 4-methyl-3-nitro-N-propan-2-ylbenzenesulfonamide and 2-nitro-p-toluenesulphonyl chloride .Molecular Structure Analysis

The molecular formula of 4-Methyl-3-nitrobenzenesulfonamide is C7H8N2O4S. It has a molecular weight of 216.21 .Chemical Reactions Analysis

As an intermediate, 4-Methyl-3-nitrobenzenesulfonamide is used in the synthesis of α-keto amide inhibitors of hepatitis C virus NS3 protease and 1,4-diazepane-3,5-dione derivatives .Physical And Chemical Properties Analysis

4-Methyl-3-nitrobenzenesulfonamide has a melting point of 144°C and a predicted boiling point of 399.7±52.0 °C. It has a density of 1.475 and is stored in a dark place, sealed in dry, at room temperature .科学的研究の応用

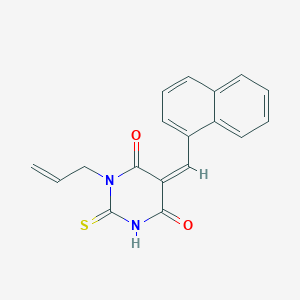

- Significance : These inhibitors play a crucial role in antiviral therapy by disrupting viral replication and preventing the progression of HCV infections .

- Relevance : Chymase is involved in processes such as inflammation, tissue remodeling, and cardiovascular disorders .

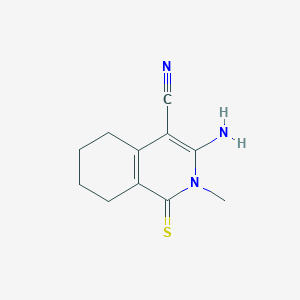

- Findings : The type and position of substituents influence reactivity and properties, providing valuable insights for future research .

Hepatitis C Virus (HCV) NS3 Protease Inhibitors

Chymase Inhibition for Disease Prevention and Treatment

Multifunctional Materials and 1-Naphthols

Computational Chemistry and Simulation Visualizations

Safety and Hazards

作用機序

Target of Action

4-Methyl-N-1-naphthyl-3-nitrobenzenesulfonamide is primarily used as an intermediate in the preparation of α-keto amide inhibitors of the hepatitis C virus NS3 protease . The NS3 protease is a key enzyme in the life cycle of the hepatitis C virus, making it a primary target for antiviral drugs .

Mode of Action

The compound interacts with the NS3 protease, inhibiting its function and preventing the replication of the hepatitis C virus

Biochemical Pathways

By inhibiting the NS3 protease, 4-methyl-N-1-naphthyl-3-nitrobenzenesulfonamide disrupts the viral replication process of the hepatitis C virus . This leads to a decrease in viral load and potentially to the elimination of the virus from the body.

Result of Action

The inhibition of the NS3 protease by 4-methyl-N-1-naphthyl-3-nitrobenzenesulfonamide results in the disruption of the hepatitis C virus replication process . This can lead to a decrease in viral load and potentially to the elimination of the virus from the body.

特性

IUPAC Name |

4-methyl-N-naphthalen-1-yl-3-nitrobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O4S/c1-12-9-10-14(11-17(12)19(20)21)24(22,23)18-16-8-4-6-13-5-2-3-7-15(13)16/h2-11,18H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGSMJPISZGIEHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC3=CC=CC=C32)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methyl-N-(naphthalen-1-yl)-3-nitrobenzenesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![diallyl 4-[4-(dimethylamino)phenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B4879934.png)

![N-(5-chloro-2-methoxyphenyl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B4879936.png)

![4-{[4-(1-piperidinylsulfonyl)phenoxy]acetyl}morpholine](/img/structure/B4879949.png)

![5,5'-[2-(4-nitrophenyl)-1,1-ethenediyl]bis(1-phenyl-1H-tetrazole)](/img/structure/B4879961.png)

![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B4879966.png)

![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-(2-chlorophenyl)acetamide](/img/structure/B4879973.png)

![1,1-dimethyl-2-{[2-(trimethylammonio)ethoxy]carbonyl}azepanium diiodide](/img/structure/B4879980.png)

![1-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-4-(2-methoxyphenyl)piperazine](/img/structure/B4879985.png)

![N-methyl-5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-N-(3-pyridinylmethyl)-2-pyridinamine](/img/structure/B4879989.png)

![1-(bicyclo[2.2.1]hept-2-ylacetyl)-4-(2-pyridinyl)piperazine](/img/structure/B4879990.png)

![2-{2,4-dioxo-5-[(5-phenyl-2-furyl)methylene]-1,3-thiazolidin-3-yl}-N-(3-methylphenyl)acetamide](/img/structure/B4880010.png)